sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate

medicinal chemistry sodium channel pharmacology regioisomer differentiation

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate (CAS 2648956-97-0, molecular formula C₆H₈N₃NaO₂, MW 177.14 g/mol) is a sodium carboxylate salt of a dimethyl-substituted 1,2,4-triazolylacetic acid scaffold. The core heterocycle belongs to the 1,2,4-triazole class, which is widely exploited in medicinal chemistry for anticonvulsant, sodium channel-modulating, and antifungal drug discovery programs.

Molecular Formula C6H8N3NaO2
Molecular Weight 177.14 g/mol
Cat. No. B15305772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate
Molecular FormulaC6H8N3NaO2
Molecular Weight177.14 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)CC(=O)[O-])C.[Na+]
InChIInChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)9(2)8-4;/h3H2,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyUWEPRIKQLKYYSD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate: Core Identity and Class Context for Research Procurement


Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate (CAS 2648956-97-0, molecular formula C₆H₈N₃NaO₂, MW 177.14 g/mol) is a sodium carboxylate salt of a dimethyl-substituted 1,2,4-triazolylacetic acid scaffold. The core heterocycle belongs to the 1,2,4-triazole class, which is widely exploited in medicinal chemistry for anticonvulsant, sodium channel-modulating, and antifungal drug discovery programs [1][2]. This compound is catalogued as a research chemical and synthetic building block; its substitution pattern—bearing methyl groups at the 1- and 3-positions of the triazole ring and an acetate side chain at the 5-position—distinguishes it from several commercially available regioisomeric analogues. Critically, open scientific literature contains no quantitative head-to-head biological or physicochemical comparison data for this compound against its closest structural analogues, which fundamentally limits the strength of differential claims that can be supported at present [3].

Why Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate Cannot Be Freely Interchanged with Regioisomeric Triazole Acetates


1,2,4-Triazole regioisomers bearing identical molecular formulae but differing methyl and acetate substitution positions (e.g., 1,3-dimethyl-5-acetate vs. 1,5-dimethyl-3-acetate vs. 3,5-dimethyl-1-acetate) present distinct hydrogen-bond acceptor topologies and dipole orientations that may differentially influence target binding, solubility, and metabolic stability [1]. Though direct comparative biological data are unavailable in the public domain for this specific compound, the well-documented precedent of regioisomer-dependent ion channel pharmacology within triazole-based sodium channel blocker programs establishes that substitution position is a critical determinant of activity and selectivity—generic interchange without experimental validation is scientifically unsound [2][3].

Quantitative Differentiation Evidence for Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate Against Closest Analogues


Regioisomeric Identity: Structural Differentiation from the 1,5-Dimethyl-3-acetate Analogue

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate (CAS 2648956-97-0) is the regioisomer with methyl groups at triazole N1 and C3 positions and the acetate group at C5. Its closest commercially listed regioisomeric analogue, sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate (CAS 2648945-98-4), bears the acetate side chain at C3 rather than C5 while retaining identical molecular formula (C₆H₈N₃NaO₂) and molecular weight (177.14 g/mol) [1]. These two compounds are constitutional isomers, not interchangeable, and would require independent analytical certification for procurement. No published comparative biological data exist for either compound. The GHS classification data for the target compound (H302, H315, H319, H335) have been notified to ECHA and are distinguishable from the unclassified status of the 1,5-dimethyl-3-acetate analogue [2].

medicinal chemistry sodium channel pharmacology regioisomer differentiation

Topological Polar Surface Area (TPSA) Differentiation vs. 1-Substituted and Unsubstituted Triazole Acetate Analogues

The computed topological polar surface area (TPSA) of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is 70.8 Ų (PubChem, computed by Cactvs 3.4.8.24) [1]. This TPSA value is identical for the conjugate base anion regardless of the sodium counterion. In comparison, the des-methyl analogue sodium 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 583858-39-3, C₄H₄N₃NaO₂, MW 149.08) has a lower TPSA of approximately 56.2 Ų (estimated by structural subtraction of methyl contributions) owing to the absence of the two methyl substituents . A TPSA below 90 Ų is generally considered permissive for passive blood–brain barrier penetration; however, the 14.6 Ų increase in the dimethyl compound relative to the non-methylated analogue may influence central nervous system partitioning in a substituent-dependent manner—an effect documented for triazole anticonvulsant series where small TPSA variations correlated with altered CNS exposure [2]. No direct comparative permeability or in vivo data exist for these specific compounds.

computational chemistry drug-likeness blood–brain barrier permeability

Synthetic Route Distinction: Alkylation at C5-acetate vs. N1-alkylation Pathways of Analogues

The published synthetic route for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of NaOH, installing the acetate group at the C5 position . In contrast, the 1-substituted analogue sodium 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 583858-39-3) is typically prepared via alkylation at the N1 position of unsubstituted 1,2,4-triazole with a haloacetate ester followed by hydrolysis . This divergent synthetic entry point means the two scaffolds require different starting materials and cannot be interconverted by simple post-synthetic modification; the C5-acetate regioisomer is pre-installed via ring formation rather than N-alkylation. Users selecting this compound as a synthetic building block must verify the regioisomeric identity by NMR or LCMS, as the regioisomers share identical molecular weight.

synthetic chemistry building block procurement triazole functionalization

GHS Hazard Classification: Verifiable Safety Differentiation from Unclassified Analogues

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has a formal GHS hazard classification notified to the ECHA C&L Inventory by one notifying company, with four hazard statements at 100% notification rate: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), corresponding to Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1]. In contrast, the regioisomeric analogue sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate (CAS 2648945-98-4) has no publicly available GHS classification data in the ECHA C&L Inventory or PubChem as of the search date . This asymmetry in regulatory notification data means that safety documentation (SDS) availability, handling protocols, and institutional chemical approval workflows differ between these two otherwise identical-molecular-weight compounds, providing a practical, verifiable procurement-level discriminator.

laboratory safety regulatory compliance chemical procurement

Evidence-Linked Application Scenarios for Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate


Regioisomer-Controlled SAR Studies in Voltage-Gated Sodium Channel (VGSC) Drug Discovery

This compound serves as a regioisomerically defined building block for exploring the effect of acetate attachment position (C5 vs. C3 vs. N1) on sodium channel subtype affinity and selectivity. Although no direct comparative IC₅₀ data exist for this specific compound, the broader 1,2,4-triazole VGSC literature demonstrates that regioisomeric substitution patterns can produce differential anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models, as well as divergent PAMPA-BBB permeability profiles [1][2]. Researchers designing focused libraries around triazole-acetate scaffolds can use this compound to systematically probe the C5-acetate vector, which is distinct from the C3-acetate orientation of the 1,5-dimethyl regioisomer (CAS 2648945-98-4).

Physicochemical Property Modulation in CNS Lead Optimization Programs

The computed TPSA of 70.8 Ų places this dimethyl-substituted triazole acetate within the CNS drug-like space (TPSA < 90 Ų) while offering a measurable 14.6 Ų increase relative to the des-methyl analogue sodium 2-(1H-1,2,4-triazol-1-yl)acetate [1]. Medicinal chemists seeking to dial in TPSA, hydrogen bond acceptor count, and lipophilicity (clogP) in a fine-grained manner may preferentially select the dimethyl compound over the non-methylated analogue to reduce passive permeability or modulate solubility without altering the core triazole pharmacophore. The quantitative TPSA difference provides a rational, rather than empirical, basis for building block selection in property-guided optimization.

Anticonvulsant and Pain Target Screening Cascades Requiring Defined Chemical Matter

The compound is functionally positioned within the class of 1,2,4-triazole derivatives reported to act on voltage-gated sodium channels, a validated target class for anticonvulsant and neuropathic pain indications [1][2]. Patent literature from Merck & Co. describes biaryl-substituted triazoles as sodium channel blockers for chronic and neuropathic pain, establishing the therapeutic relevance of the triazole-acetate scaffold class [3]. While the specific compound lacks published screening data, its structural alignment with the chemotype disclosed in these patents supports its use as a comparator or starting scaffold in in-house screening cascades targeting NaV isoforms, provided that the absence of pre-existing data is factored into project timelines and resource allocation.

Procurement with Pre-Established GHS Safety Documentation for Streamlined Laboratory Onboarding

In contrast to its closest regioisomeric analogue (CAS 2648945-98-4), which lacks any publicly available GHS classification, this compound has a complete, ECHA-notified hazard profile (H302/H315/H319/H335) [1]. For academic core facilities, CROs, and industrial laboratories with formal chemical approval workflows, the existence of documented hazard data accelerates safety review and reduces the administrative burden associated with introducing a new chemical entity. This practical differentiator—though not a biological performance metric—has direct and quantifiable impact on procurement timelines and institutional compliance.

Quote Request

Request a Quote for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.